molecular formula C22H25N7 B6459407 4-({4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549002-22-2

4-({4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B6459407
CAS No.: 2549002-22-2
M. Wt: 387.5 g/mol
InChI Key: VNSPCWMGCSNYAY-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 4-position with a piperazine ring, which is further functionalized with a benzonitrile group via a methylene linker. The pyrimidine ring is also substituted at the 6-position with a 3,5-dimethylpyrazole moiety. The benzonitrile group may enhance binding affinity through dipole interactions or serve as a metabolic stability enhancer .

Properties

IUPAC Name

4-[[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7/c1-16-12-17(2)29(26-16)22-13-21(24-18(3)25-22)28-10-8-27(9-11-28)15-20-6-4-19(14-23)5-7-20/h4-7,12-13H,8-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSPCWMGCSNYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CC4=CC=C(C=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
4-({4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile Pyrimidine 6-(3,5-Dimethylpyrazole), 4-piperazinyl-methyl-benzonitrile ~435.5 Dual heterocyclic system; benzonitrile for enhanced polarity
4-((Methyl(2-(1-(4-oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)amino)methyl)benzonitrile (52g) Pyrido[3,4-d]pyrimidinone 8-Pyrazole, benzonitrile-methylamine linkage ~448.5 Fused pyridine-pyrimidinone core; potential kinase inhibition
4-(1-(2-(1-(4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)piperidin-4-yl)benzonitrile (54e) Pyrido[3,4-d]pyrimidinone 8-Pyrazole, piperidine-benzonitrile linkage ~462.6 Piperidine instead of piperazine; altered solubility and conformational flexibility
N-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazinyl)acetamide Pyrimidine 6-(3,5-Dimethylpyrazole), 2-furyl, acetamide-piperazine ~423.5 Furyl substituent for π-π stacking; acetamide linker for hydrogen bonding
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile Pyrazole 3-Azido, benzonitrile ~224.2 Simplified structure; azide group for click chemistry applications
Functional and Conformational Differences
  • Pyrimidine vs. Pyrido[3,4-d]pyrimidinone Cores: Compounds like 52g and 54e replace the pyrimidine core with a fused pyridine-pyrimidinone system, which may enhance planarity and π-stacking interactions but reduce metabolic stability due to the ketone group .
  • Linker Flexibility : The piperazine-methyl linker in the target compound provides greater conformational flexibility compared to the rigid acetamide or piperidine linkers in analogues .
  • Substituent Effects : The 3,5-dimethylpyrazole group in the target compound likely improves steric shielding and metabolic stability compared to the azido group in 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile .

Crystallographic and Structural Insights

  • Piperazine Conformation : X-ray data for 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine (orthorhombic, Pccn) reveals a chair conformation for the piperazine ring, stabilized by intramolecular hydrogen bonds . This suggests the target compound’s piperazine linker may adopt similar conformations, influencing binding pocket compatibility.
  • Benzonitrile Orientation : In 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile , the benzonitrile group is nearly coplanar with the aromatic ring, optimizing dipole interactions . This alignment is likely conserved in the target compound.

Implications for Drug Design

  • The absence of azide or furyl groups (cf. ) reduces synthetic complexity and toxicity risks, making it more viable for preclinical development.

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